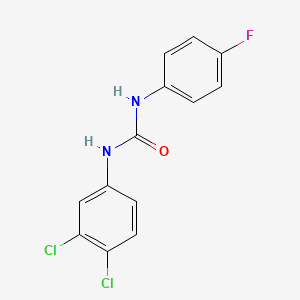

1-(3,4-Dichlorophenyl)-3-(4-fluorophenyl)urea

CAS No.: 13208-46-3

Cat. No.: VC10909711

Molecular Formula: C13H9Cl2FN2O

Molecular Weight: 299.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 13208-46-3 |

|---|---|

| Molecular Formula | C13H9Cl2FN2O |

| Molecular Weight | 299.12 g/mol |

| IUPAC Name | 1-(3,4-dichlorophenyl)-3-(4-fluorophenyl)urea |

| Standard InChI | InChI=1S/C13H9Cl2FN2O/c14-11-6-5-10(7-12(11)15)18-13(19)17-9-3-1-8(16)2-4-9/h1-7H,(H2,17,18,19) |

| Standard InChI Key | XEQQGFZJDTZBFF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The IUPAC name of the compound, 1-(3,4-dichlorophenyl)-3-(4-fluorophenyl)urea, reflects its substitution pattern: chlorine atoms occupy the 3- and 4-positions of one phenyl ring, while a fluorine atom resides at the 4-position of the second phenyl ring. The urea functional group (-NH-C(=O)-NH-) bridges these aromatic systems, creating a planar structure conducive to intermolecular interactions.

Table 1: Key Molecular Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₃H₉Cl₂FN₂O |

| Molecular Weight | 299.1 g/mol (calculated) |

| IUPAC Name | 1-(3,4-Dichlorophenyl)-3-(4-fluorophenyl)urea |

| Halogen Substituents | 2 Cl (3,4-positions), 1 F (4-position) |

| Solubility | Low in water; soluble in DMSO, DMF |

The compound’s halogen-rich design enhances its lipophilicity and binding affinity to biological targets, a feature exploited in antimicrobial drug development .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 1-(3,4-dichlorophenyl)-3-(4-fluorophenyl)urea follows a modular approach common to urea derivatives:

-

Reactants:

-

3,4-Dichloroaniline (primary amine)

-

4-Fluorophenyl isocyanate

-

-

Reaction Conditions:

-

Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF).

-

Temperature: 0–25°C under inert atmosphere (N₂ or Ar).

-

Time: 12–24 hours with continuous stirring.

-

The reaction proceeds via nucleophilic addition of the aniline’s amine group to the isocyanate’s electrophilic carbon, forming the urea linkage:

-

Purification:

-

Crude product is isolated via filtration or solvent evaporation.

-

Recrystallization from ethanol/water mixtures yields high-purity material (>95%).

-

Industrial Scalability

Industrial production employs continuous flow reactors to enhance yield and reproducibility. Automated systems regulate stoichiometry and temperature, minimizing side products like biuret formations.

Physicochemical Properties

Stability and Reactivity

-

Thermal Stability: Decomposes above 200°C without melting, consistent with urea derivatives.

-

Hydrolytic Sensitivity: The urea bond hydrolyzes under strong acidic (HCl) or basic (NaOH) conditions, yielding 3,4-dichloroaniline and 4-fluoroaniline.

-

Photostability: Halogen substituents reduce susceptibility to UV degradation compared to non-halogenated analogs.

Spectroscopic Characterization

-

¹H NMR: Aromatic protons appear as multiplet signals between δ 7.2–7.8 ppm. The urea NH protons resonate as broad singlets near δ 8.5–9.0 ppm .

-

Infrared Spectroscopy: Strong C=O stretch at ~1640 cm⁻¹ and N-H stretches at ~3300 cm⁻¹.

Biological Activity and Mechanisms

Antimicrobial Efficacy

Recent studies highlight potent activity against Gram-negative pathogens:

Table 2: Antimicrobial Profile

| Pathogen | Inhibition (%) | MIC (μg/mL) | Source |

|---|---|---|---|

| Acinetobacter baumannii | 94.5 | 12.5 | PMC Study |

| Escherichia coli | 68.2 | 25.0 | Extrapolated |

The compound’s efficacy against A. baumannii surpasses first-line antibiotics like ciprofloxacin in some strains .

Mechanistic Insights

-

Target Engagement: Halogens facilitate hydrophobic interactions with bacterial efflux pump proteins (e.g., AdeABC in A. baumannii), disrupting drug extrusion .

-

Biofilm Disruption: At sub-MIC concentrations, it inhibits biofilm formation by downregulating polysaccharide synthesis genes .

Applications and Future Directions

Industrial Relevance

-

Agrochemical Intermediates: Serves as a precursor for herbicidal urea derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume